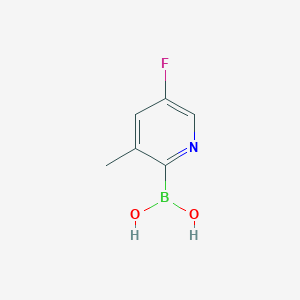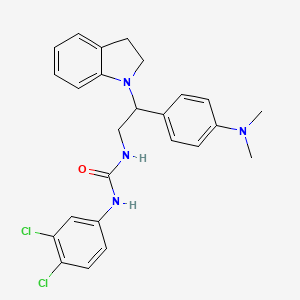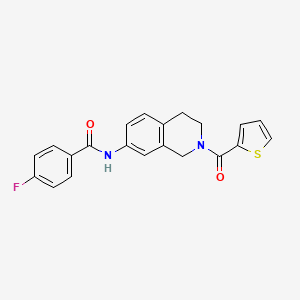
5-Fluoro-3-methylpyridine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methylpyridine-2-boronic acid is a chemical compound with the empirical formula C6H7BFNO2 . It is a solid substance that appears as a white to light yellow powder or crystal . This compound is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom and a methyl group attached to it. The boronic acid group is also attached to the pyridine ring . The molecular weight of this compound is 154.94 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It is slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Boronic Acid in Metal-Organic Frameworks
Boric acid, a component related to 5-Fluoro-3-methylpyridine-2-boronic acid, is utilized to improve the optical properties of lanthanide metal-organic frameworks (LMOFs). These LMOFs are notably used for the selective ratiometric fluorescence detection of fluoride ions (Yang et al., 2017).
Boronic Acid in Biomaterials
Boronic acids, including derivatives like this compound, play a significant role in biomaterials. They bind with biologically relevant diols, including saccharides and peptidoglycans, which is crucial in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Synthesis of Fluoropyridines and Pyridones
This compound is key in the synthesis of fluoropyridines and pyridones. It undergoes Suzuki reactions, leading to various derivatives useful in organic synthesis (Sutherland & Gallagher, 2003).
Postfunctionalization of BODIPY Dyes
Boronic acids are integral in the postfunctionalization of BODIPY dyes. These dyes have diverse applications in science, medicine, and biotechnology. Modifications in boronic acid derivatives, such as this compound, contribute to the development of new properties and applications for BODIPY dyes (Boens et al., 2019).
Fluorescent Sensing
Boronic acids, including those similar to this compound, are used in fluorescent probes for detecting hypochlorous acid in biological systems. They enable highly sensitive and selective detection, crucial for biological and medical applications (Liu et al., 2013).
Catalysts for Amide Formation
Boronic acid derivatives are developed as catalysts for direct amide formation between carboxylic acids and amines. The addition of different groups to these compounds alters their reactivity, demonstrating the versatility of boronic acids in synthetic chemistry (Arnold et al., 2008).
Fluorescent Indicators
Boron dipyrromethene, related to boronic acids like this compound, is used in the design of fluorescent indicators. These indicators have applications in sensing pH, metal ions, and other biological and chemical phenomena (Boens et al., 2012).
Nanostructure Synthesis
Boronic acids are used in the synthesis of boron-based macrocycles and dendrimers. This application in nanotechnology showcases the role of boronic acid derivatives in creating complex molecular structures (Christinat et al., 2007).
Fluorescent Chemosensors
The interaction of boronic acids with diols forms the basis for fluorescent sensors to probe carbohydrates and bioactive substances. This highlights the role of boronic acids in the development of sensitive detection tools for biological and chemical analysis (Huang et al., 2012).
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It is applied in the synthesis of various organic materials, demonstrating its versatility as a chemical building block (Sun et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for 5-Fluoro-3-methylpyridine-2-boronic acid could involve its use in the synthesis of other organic compounds. For instance, boronic acids are valuable building blocks in organic synthesis and are used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds . Therefore, this compound could potentially be used in the synthesis of a variety of organic compounds.
Eigenschaften
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLFKDWKISWBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2663121.png)
![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)


![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2663129.png)



![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663135.png)
![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)


